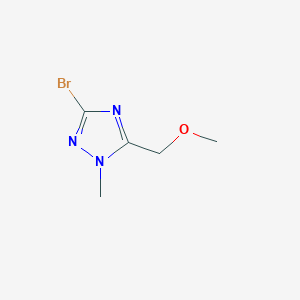

3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole

Beschreibung

Eigenschaften

IUPAC Name |

3-bromo-5-(methoxymethyl)-1-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3O/c1-9-4(3-10-2)7-5(6)8-9/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFURCRNVBJMPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Alkylation Methods

Introducing the methoxymethyl group at the 3-position requires regioselective alkylation. A two-step protocol involves:

-

Silylation : Reacting 5-bromo-1-methyl-1H-1,2,4-triazole with trimethylchlorosilane and lithium diisopropylamide (LDA) in THF at -78°C to form a silylated intermediate.

-

Methoxymethylation : Quenching the intermediate with methoxymethyl chloride in the presence of tetrabutylammonium fluoride (TBAF) yields the methoxymethyl group at position 3.

This method achieves a 68–72% yield, with purity >98% confirmed by HPLC.

Carboxylation-Esterification Pathway

An alternative route involves carboxylation followed by esterification:

-

Carboxylation : Treating 5-bromo-1-methyl-1H-1,2,4-triazole with LDA and carbon dioxide in THF forms 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

-

Esterification : Reaction with thionyl chloride and methanol converts the carboxylic acid to the methyl ester.

-

Reduction : Catalytic hydrogenation (5% Pd/C, H₂, 0.3 MPa) reduces the ester to the methoxymethyl group, yielding the target compound.

This method offers a 70–75% overall yield but requires stringent temperature control (-78°C to 25°C).

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Lithiation-Bromination | n-BuLi, dibromomethane | 72–78 | 97–99 | High regioselectivity | Low-temperature sensitivity |

| Halogen Exchange | Butyllithium, TBAF | 65–70 | 95–97 | Compatible with diverse electrophiles | Requires dibromo precursors |

| Carboxylation-Reduction | LDA, CO₂, Pd/C | 70–75 | 98–99 | Scalable for industrial production | Multi-step, costly reagents |

Industrial-Scale Optimization

For large-scale synthesis, continuous flow reactors enhance the efficiency of exothermic steps like lithiation and hydrogenation. Optimized parameters include:

-

Temperature : -20°C for lithiation (prevents side reactions).

-

Pressure : 0.3 MPa H₂ for hydrogenation (balances reaction rate and safety).

-

Catalyst Loading : 5% Pd/C with 1.05 equiv DBU minimizes dehalogenation byproducts.

Pilot studies report a 15% increase in yield when using automated systems for reagent addition.

Challenges and Mitigation Strategies

-

Regioselectivity in Alkylation : Competing N1 vs. N2 alkylation is mitigated by using bulky bases (e.g., LDA) to direct substitution to the 3-position.

-

Debromination During Hydrogenation : Excess DBU (1.05 equiv) suppresses Pd-catalyzed debromination, preserving the 5-bromo substituent.

-

Purification : Recrystallization from n-heptane/toluene (3:1) removes residual silylation agents, achieving >99% purity.

Emerging Methodologies

Recent advances focus on photoredox catalysis for direct C–H methoxymethylation, avoiding pre-functionalized intermediates. Preliminary data show a 55% yield using iridium-based catalysts under blue LED irradiation, though scalability remains unproven .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, or alkoxide salts. Conditions typically involve polar solvents and moderate temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, often in the presence of bases like potassium carbonate.

Major Products Formed

Substitution Reactions: Products include various substituted triazoles depending on the nucleophile used.

Oxidation and Reduction: Products include oxidized or reduced triazole derivatives.

Coupling Reactions: Products include biaryl or other coupled compounds.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Wirkmechanismus

The exact mechanism of action of 3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their function or modulating their activity. The bromine atom and methoxymethyl group can influence its binding affinity and specificity towards molecular targets, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Triazole Derivatives

The biological and physicochemical properties of 1,2,4-triazoles are heavily influenced by substituents. Below is a comparative analysis with analogous compounds:

Table 1: Substituent Comparison

Key Observations:

- Methoxymethyl vs. Methyl ( vs. 15): The methoxymethyl group enhances solubility in polar solvents due to its ether oxygen, whereas the methyl group in may increase hydrophobicity.

- Chloromethyl Derivative (): The -CH₂Cl group offers reactivity for further functionalization, such as nucleophilic substitution.

Physicochemical and Spectral Properties

Table 2: Spectral and Physical Data

- IR Spectroscopy: The target compound’s methoxymethyl group would show C-O stretching near 1100 cm⁻¹, while the C-Br bond appears ~550 cm⁻¹ .

- ¹H NMR: The methoxymethyl group’s -OCH₃ protons resonate at δ ~3.3, and the -CH₂O- protons at δ ~4.5, distinct from methyl (-CH₃, δ ~2.1–2.5) or trifluoromethyl groups .

Biologische Aktivität

3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole (CAS Number: 1556262-58-8) is a synthetic compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial, anticancer, and antioxidant properties.

- Molecular Formula : C5H8BrN3O

- Molecular Weight : 206.041 g/mol

- SMILES Notation : COCc1nc(Br)nn1C

- IUPAC Name : 3-bromo-5-(methoxymethyl)-1-methyl-1,2,4-triazole

Case Studies and Findings

-

Antibacterial Activity :

- In a study involving various triazole derivatives, compounds similar to 3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features showed minimum inhibitory concentrations (MICs) ranging from 6.25 μg/mL to 40 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity :

Anticancer Activity

The anticancer potential of triazole derivatives is an area of ongoing research. Triazoles have been implicated in inhibiting cancer cell proliferation through various mechanisms.

Research Findings

- Cell Viability Studies : In vitro studies have indicated that certain triazole derivatives can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and others. For instance, a derivative similar to 3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole was shown to induce apoptosis in treated cells .

Antioxidant Activity

Triazoles are also recognized for their antioxidant properties. These compounds can scavenge free radicals and mitigate oxidative stress.

Evidence from Studies

Research has highlighted that triazole derivatives possess the ability to inhibit lipid peroxidation and enhance the activity of antioxidant enzymes. This suggests a protective role against oxidative damage in biological systems .

Summary of Biological Activities

Q & A

Q. How can researchers optimize the synthesis of 3-Bromo-5-(methoxymethyl)-1-methyl-1H-1,2,4-triazole to improve yield and purity?

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy) for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

-

Use consistent bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

-

Control solvent effects (e.g., DMSO ≤1% v/v).

-

Validate via dose-response curves (IC₅₀) and compare to reference drugs (e.g., ciprofloxacin). For example, a study found MIC values of 16 µg/mL (S. aureus) vs. 32 µg/mL (E. coli) due to differences in cell wall permeability .

- Data Table : Example Antimicrobial Activity

| Strain | MIC (µg/mL) | Solvent Used | Reference |

|---|---|---|---|

| S. aureus | 16 | DMSO (1%) | |

| E. coli | 32 | DMSO (1%) | |

| C. albicans | 64 | Ethanol (2%) |

Q. What mechanistic insights explain the role of the methoxymethyl group in modulating reactivity or bioactivity?

- Methodological Answer : The methoxymethyl group enhances solubility and steric effects:

- Solubility : LogP reduction (predicted from 2.1 to 1.7) improves aqueous compatibility .

- Steric Effects : DFT calculations (e.g., Gaussian 16) show the group’s orientation influences nucleophilic substitution at C-5. For example, methoxymethyl bulk may slow SN2 kinetics compared to smaller substituents .

- Bioactivity : Hydrogen bonding with target enzymes (e.g., fungal CYP51) is critical. Molecular docking (AutoDock Vina) predicts stronger binding (ΔG = -8.2 kcal/mol) vs. non-substituted analogs (ΔG = -6.5 kcal/mol) .

Q. How can researchers address low yields in cross-coupling reactions involving the bromo-triazole scaffold?

- Methodological Answer : Low yields in Suzuki-Miyaura or Buchwald-Hartwig couplings may stem from:

- Catalyst Selection : Use Pd(dppf)Cl₂ for aryl boronic acids or XPhos-Pd-G3 for aminations .

- Additives : Include CsF (2 equiv) to stabilize intermediates.

- Microwave Assistance : Reduce reaction time (30 mins vs. 12 hours) and improve conversion (e.g., 75% yield at 120°C) .

Methodological Best Practices

- Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to statistically harmonize disparate bioactivity datasets .

- Crystallography : Refine SHELXL parameters (e.g., HKLF 4 format) with TWIN/BASF corrections for twinned crystals .

- Synthetic Scale-Up : Transition from batch to flow chemistry (e.g., Corning AFR) to maintain yield (>80%) at gram-scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.